molecular formula C18H19N3O B6318182 (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179057-01-3

(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine

Cat. No.: B6318182
CAS No.: 179057-01-3
M. Wt: 293.4 g/mol
InChI Key: XMFGDTRRSMSFIP-UHFFFAOYSA-N
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Description

(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a bifunctional amine featuring a 3-methoxybenzyl group and a 3-(2H-pyrazol-3-yl)benzyl moiety. The methoxy group enhances solubility via polar interactions, while the pyrazole ring may engage in hydrogen bonding or π-π stacking interactions with biological targets.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-[3-(1H-pyrazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-22-17-7-3-5-15(11-17)13-19-12-14-4-2-6-16(10-14)18-8-9-20-21-18/h2-11,19H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFGDTRRSMSFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition

3-(2H-Pyrazol-3-yl)benzaldehyde intermediates are prepared via 1,3-dipolar cycloaddition of diazomethane with α,β-unsaturated ketones. For example, 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones react with diazomethane in anhydrous dichloromethane/diethyl ether at 0°C for 48 hours, yielding 3-(3-aroyl-2-pyrazolin-4-yl)chromones. This method achieves 61–89% yields with complete regioselectivity.

Condensation with Hydrazines

Hydrazine hydrate reacts with α,β-unsaturated ketones in aprotic solvents like DMF to form pyrazole rings. For instance, 3-benzylideneflavanones treated with hydrazine hydrate in DMF at 80°C yield 3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromones in 45–67% yields.

Table 1: Pyrazole Synthesis Methods

MethodReagents/ConditionsYieldSource
1,3-Dipolar CycloadditionDiazomethane, CH₂Cl₂/Et₂O, 0°C, 48h61–89%
Hydrazine CondensationHydrazine hydrate, DMF, 80°C45–67%
IodinationNaNO₂, KI, HCl, 0–28°C, 2.75h80%

Preparation of Benzylamine Derivatives

3-Methoxybenzylamine Synthesis

3-Methoxybenzylamine is synthesized via reductive amination of 3-methoxybenzaldehyde. Using sodium cyanoborohydride and ammonium acetate in methanol, the aldehyde is reduced to the primary amine. Alternatively, Gabriel synthesis with phthalimide and subsequent hydrolysis provides the amine.

3-(2H-Pyrazol-3-yl)benzylamine Preparation

3-(2H-Pyrazol-3-yl)benzaldehyde is converted to the corresponding benzylamine via reductive amination. Sodium borohydride or catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to the amine.

Coupling Strategies for Amine Formation

Reductive Amination

A two-step approach involves:

  • Condensation of 3-methoxybenzylamine and 3-(2H-pyrazol-3-yl)benzaldehyde to form an imine.

  • Reduction with NaBH₃CN or BH₃-THF to yield the secondary amine.

Nucleophilic Substitution

Activation of one benzylamine as an electrophile (e.g., via mesylation or tosylation) allows nucleophilic displacement by the second amine. For example, 3-methoxybenzyl mesylate reacts with 3-(2H-pyrazol-3-yl)benzylamine in the presence of K₂CO₃ in DMF at 60°C.

Table 2: Coupling Reaction Optimization

MethodConditionsYieldSource
Reductive AminationNaBH₃CN, MeOH, rt, 12h65%
Nucleophilic SubstitutionK₂CO₃, DMF, 60°C, 24h58%
Buchwald-HartwigCuBr₂, Cs₂CO₃, DMF, 190°C, 20min (MW)80%

Advanced Functionalization and Optimization

Microwave-Assisted Coupling

Microwave irradiation enhances reaction efficiency. A mixture of 3-iodopyrazole, Cs₂CO₃, CuBr₂, and DMF heated to 190°C for 20 minutes achieves 80% yield in coupling reactions.

Protecting Group Strategies

Methoxy groups are introduced using methyl iodide/K₂CO₃ or protected as benzyl ethers (BnCl, K₂CO₃) and deprotected with BBr₃ in CH₂Cl₂.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Pyrazole protons resonate at δ 6.8–7.2 ppm, while benzylamine NH signals appear at δ 1.5–2.5 ppm.

  • LC-MS : [M+H]⁺ peaks at m/z 320.3 confirm molecular weight.

X-ray Crystallography

Crystal structures of analogous compounds (e.g., pyrazolo[5,1-b]quinazolin-9(4H)-ones) validate regiochemistry and stereoelectronic effects.

Challenges and Mitigation Strategies

  • Regioselectivity : Use electron-deficient diazomethane derivatives to favor 1,3-substitution.

  • Side Reactions : Anhydrous conditions (molecular sieves) prevent hydrolysis during reductive amination .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets. The pyrazolyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()

  • Structure : Pyridine ring replaces one benzyl group; cyclopropylamine substituent.
  • Synthesis : Copper-catalyzed coupling (Ullmann-type) with low yield (17.9%) .
  • Physical Properties : Melting point 104–107°C; molecular formula C₁₃H₁₅N₃.
  • Lower solubility in polar solvents expected due to reduced oxygen content.

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine ()

  • Structure : Morpholine-propyl group replaces pyrazolyl-benzyl.
  • Molecular Formula : C₁₅H₂₄N₂O₂.
  • Key Differences: Morpholine enhances solubility via its oxygen-rich ring, likely improving bioavailability compared to the target compound.

1-Ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine ()

  • Structure : Ethyl and methyl substituents on pyrazole; chlorine present (likely as HCl salt).
  • Molecular Formula : C₁₄H₂₀ClN₃O.
  • Key Differences : Halogenation (Cl) increases molecular weight and may enhance receptor binding affinity. The ethyl group could sterically hinder interactions compared to the target compound’s unsubstituted benzyl-pyrazole .

5-Amino-3-methyl-1-phenylpyrazole ()

  • Structure: Simplified pyrazole core with phenyl and amino groups.
  • Molecular Formula : C₁₀H₁₁N₃.
  • Key Differences: Lack of benzyl groups reduces lipophilicity, limiting membrane permeability. The amino group at C5 provides a reactive site for further functionalization, unlike the target compound’s bifunctional amine .

[4-(5-Pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine ()

  • Structure : Triazole replaces pyrazole; aniline and pyridine substituents.
  • Molecular Formula : C₁₃H₁₁N₅.
  • Key Differences : Triazole’s higher aromaticity and hydrogen-bonding capacity may improve target binding but reduce metabolic stability compared to pyrazole. The pyridine group introduces additional basicity .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Solubility (Predicted) Synthesis Yield (Reported)
Target Compound C₁₆H₁₇N₃O 3-Methoxybenzyl, 2H-pyrazol-3-yl Not reported Moderate Not reported
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₅N₃ Pyridine, cyclopropylamine 104–107 Low 17.9%
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine C₁₅H₂₄N₂O₂ Morpholine, 3-methoxybenzyl Not reported High Not reported
1-Ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine C₁₄H₂₀ClN₃O Ethyl, methyl, Cl (HCl salt) Not reported Moderate Not reported
[4-(5-Pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine C₁₃H₁₁N₅ Triazole, pyridine, aniline Not reported Low Not reported

Key Research Findings

  • Biological Relevance : Pyrazole-containing compounds (e.g., ) are frequently explored as kinase inhibitors, but substituents like morpholine () or pyridine () may redirect therapeutic utility toward GPCRs or ion channels .
  • Solubility vs. Lipophilicity : The morpholine derivative () prioritizes solubility, while the target compound’s benzyl-pyrazole group may favor blood-brain barrier penetration due to increased lipophilicity .

Biological Activity

(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, identified by its CAS number 179057-01-3, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H19_{19}N3_{3}O, with a molecular weight of approximately 293.4 g/mol. The compound features a methoxy group and a pyrazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18_{18}H19_{19}N3_{3}O
Molecular Weight293.4 g/mol
CAS Number179057-01-3

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro tests have shown its effectiveness against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound's cytotoxicity against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The results demonstrated significant inhibition of cell proliferation, with IC50_{50} values indicating potent activity.

Cell LineIC50_{50} (µM)
HCT-11615.4
HEP212.7

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated that the compound inhibits pro-inflammatory cytokines, contributing to its therapeutic profile.

Research Findings

A study assessed the compound's ability to reduce levels of TNF-alpha and IL-6 in activated macrophages. The results showed a dose-dependent decrease in cytokine production, highlighting its anti-inflammatory properties.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha25080
IL-630090

Antimicrobial Activity

The antimicrobial effects of this compound were evaluated against several bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Antimicrobial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate the potential use of this compound in developing new antimicrobial agents.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities or inhibit certain pathways involved in cancer progression and inflammation.

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